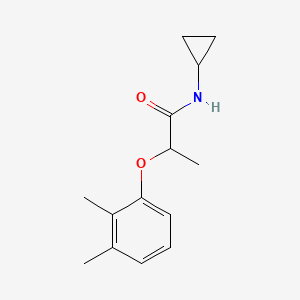![molecular formula C25H33N5O2 B6127422 1-(4-Benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one](/img/structure/B6127422.png)
1-(4-Benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one is a complex organic compound that features a piperazine and piperidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved by reacting benzylamine with ethylene glycol in the presence of a catalyst.
Formation of the Piperidine Ring: This involves the cyclization of a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.
Coupling of the Rings: The piperazine and piperidine rings are then coupled using a suitable linker, such as a propanone derivative, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-Benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)-1-(1,1’-biphenyl)-4-ylethanone dimethanesulfonate
- 1-Benzyl-4-piperidinone oxime
Uniqueness
1-(4-Benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2/c1-20-16-27-23(17-26-20)25(32)30-11-5-8-22(19-30)9-10-24(31)29-14-12-28(13-15-29)18-21-6-3-2-4-7-21/h2-4,6-7,16-17,22H,5,8-15,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJIWUXZSYGNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(C2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(9-Ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol](/img/structure/B6127340.png)
![3-isopropyl-5-[4-methoxy-3-(methoxymethyl)phenyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6127344.png)
![1-(3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6127352.png)
![methyl 5-ethyl-2-[({[4-ethyl-5-(1-hydroxy-1-methylethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6127359.png)

![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6127365.png)
![4-amino-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6127377.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6127382.png)
![4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine;oxalic acid](/img/structure/B6127401.png)
![ethyl (4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6127409.png)

![N-(3-Bromophenyl)-2-[(2,5-dimethylphenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B6127440.png)
![N-benzyl-N-methyl-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-amine](/img/structure/B6127444.png)
![7-(2,2-dimethylpropyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6127446.png)
